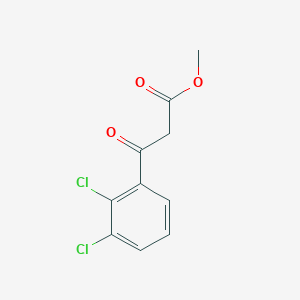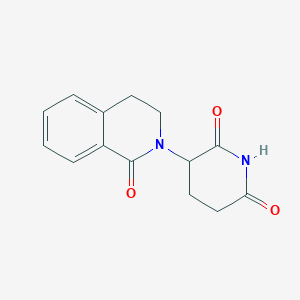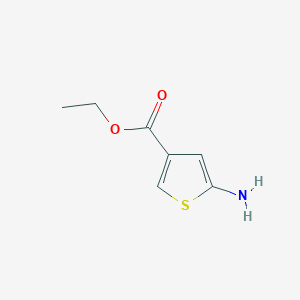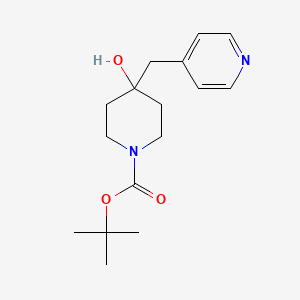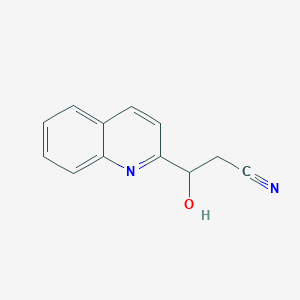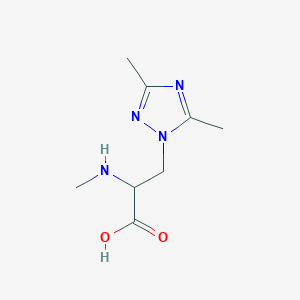
3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Amino Acid Derivative Formation: The propanoic acid moiety can be introduced through a series of reactions involving the formation of an intermediate ester, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring or the propanoic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for designing new compounds with desired properties.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor ligand. Triazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential. Triazole-containing drugs are used to treat various conditions, including infections and inflammatory diseases.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The methylamino and propanoic acid groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole compound with a wide range of applications.
3,5-Dimethyl-1h-1,2,4-triazole: A derivative with similar structural features.
2-(Methylamino)propanoic acid: An amino acid derivative with comparable functional groups.
Uniqueness
3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid is unique due to the combination of the triazole ring with dimethyl and methylamino groups, which may confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H14N4O2 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C8H14N4O2/c1-5-10-6(2)12(11-5)4-7(9-3)8(13)14/h7,9H,4H2,1-3H3,(H,13,14) |
Clave InChI |
AAQDHNLKXVBEJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C)CC(C(=O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13551457.png)
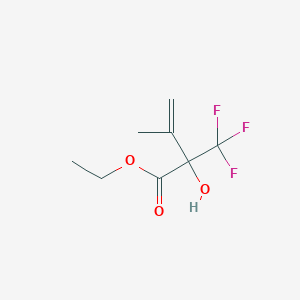

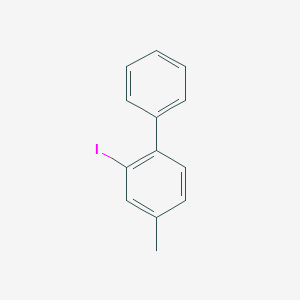
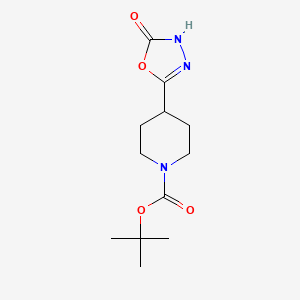
![(5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)
![3-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13551486.png)
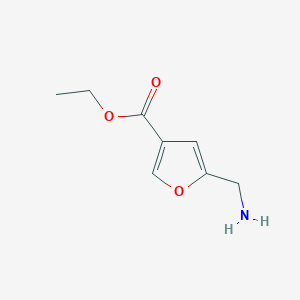
![1-Oxa-9-azaspiro[5.5]undec-3-ene](/img/structure/B13551494.png)
